1-(4-(tert-butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Description
The compound contains several functional groups including a tert-butyl group, a phenyl group, a tetrazol group, and a urea group. The tert-butyl group is a bulky group often used in organic chemistry due to its unique reactivity pattern . The phenyl group is a common aromatic ring structure found in many organic compounds. The tetrazol group is a heterocyclic compound containing four nitrogen atoms and one carbon atom, and it’s often used in pharmaceuticals due to its bioisosteric properties. The urea group is a functional group with the structure (NH2)2CO, and it’s often involved in hydrogen bonding interactions .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the bulky tert-butyl group, which could cause steric hindrance and affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the reactive tetrazol and urea groups, as well as the bulky tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms in the tetrazol group could potentially make the compound a weak acid. The tert-butyl group could increase the lipophilicity of the compound .Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Action Environment
It’s worth noting that the stability of similar compounds, such as boronic acids and their esters, can be influenced by factors such as ph .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-19(2,3)13-4-8-15(9-5-13)22-18(27)21-12-17-23-24-25-26(17)16-10-6-14(20)7-11-16/h4-11H,12H2,1-3H3,(H2,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYOFEWNDINNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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